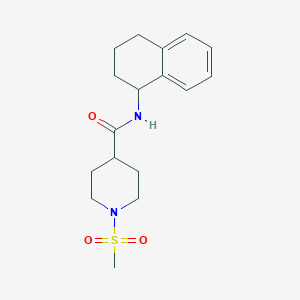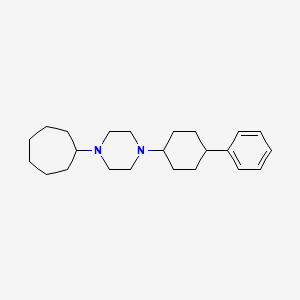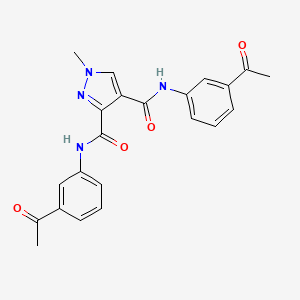
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the 1990s by researchers at the French National Centre for Scientific Research. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. Specifically, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to interact with dopamine, serotonin, and glutamate receptors, among others. By modulating these neurotransmitter systems, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline may be able to improve neuronal function and reduce the severity of symptoms in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects in the brain. For example, it has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are important for mood regulation and cognitive function. 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound.
Orientations Futures
There are several potential future directions for research on 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is exploring its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the use of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in combination with other compounds, such as existing drugs used to treat neurological disorders, to determine if there are synergistic effects. Finally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and how it interacts with different neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 3-phenoxybenzaldehyde with tetrahydroisoquinoline, followed by the addition of methoxy groups to the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is considered to be relatively straightforward and has been successfully replicated by several research groups.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in treating a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In animal models, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects, promoting the survival of neurons and reducing the severity of symptoms in these disorders.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-26-23-14-19-11-12-25(17-20(19)15-24(23)27-2)16-18-7-6-10-22(13-18)28-21-8-4-3-5-9-21/h3-10,13-15H,11-12,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXPEDYZFAZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![methyl 1-[2-hydroxy-3-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6125832.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B6125871.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
